molecular formula C12H16ClN3 B1424911 2-(1,4-Diazepan-1-yl)benzonitrile hydrochloride CAS No. 1258650-73-5

2-(1,4-Diazepan-1-yl)benzonitrile hydrochloride

Cat. No. B1424911
CAS RN: 1258650-73-5
M. Wt: 237.73 g/mol
InChI Key: PHXLWMDGSYHKAK-UHFFFAOYSA-N
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Description

2-(1,4-Diazepan-1-yl)benzonitrile hydrochloride, commonly known as 1,4-Diazepan-1-ylbenzonitrile hydrochloride, is a versatile compound that has been used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 199.63 g/mol and a melting point of 125-127°C. 1,4-Diazepan-1-ylbenzonitrile hydrochloride has a variety of biological activities due to its ability to interact with a number of biomolecules. This compound has been used in a variety of research applications, including enzyme inhibition, protein-protein interactions, and drug delivery.

Scientific Research Applications

Antimicrobial and Anticancer Applications

A series of compounds derived from 1,4-diazepan-yl benzonitrile have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, specific derivatives were identified as potent antimicrobial agents against a variety of pathogens and showed significant anticancer activity against specific cancer cell lines, highlighting the compound's versatility in drug development (Verma et al., 2015).

Anti-tubercular Activity

Another research focus is the development of derivatives as anti-tubercular agents. Several 1,4-diazepan-1-yl benzo[d]isoxazole derivatives were synthesized and evaluated for in vitro activity against Mycobacterium tuberculosis strains. Among these, certain compounds exhibited moderate to good anti-tubercular activity, indicating the potential for further development as anti-tubercular medications (Naidu et al., 2016).

Synthetic Methodologies and Chemical Interactions

The synthesis of such compounds involves innovative methodologies that not only contribute to the field of medicinal chemistry but also to the understanding of chemical reactions and interactions. For example, scalable syntheses of structurally similar H3 receptor antagonists demonstrate the practical application of 1,4-diazepan-1-yl derivatives in producing large quantities of potential therapeutic agents (Pippel et al., 2011).

properties

IUPAC Name

2-(1,4-diazepan-1-yl)benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.ClH/c13-10-11-4-1-2-5-12(11)15-8-3-6-14-7-9-15;/h1-2,4-5,14H,3,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXLWMDGSYHKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC=CC=C2C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,4-Diazepan-1-yl)benzonitrile hydrochloride

CAS RN

1258650-73-5
Record name 2-(1,4-diazepan-1-yl)benzonitrile hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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